An In-depth Technical Guide on the Chemical Properties of 2,3,6,7-Tetramethylquinoxaline
An In-depth Technical Guide on the Chemical Properties of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6,7-tetramethylquinoxaline. It includes a detailed summary of its structural and spectroscopic data, a thorough experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known characteristics of the broader quinoxaline class of compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
2,3,6,7-Tetramethylquinoxaline, a derivative of quinoxaline, is a heterocyclic organic compound with the chemical formula C₁₂H₁₄N₂.[1] Its structure consists of a pyrazine ring fused to a benzene ring, with four methyl group substituents.
Table 1: Physical and Chemical Properties of 2,3,6,7-Tetramethylquinoxaline
| Property | Value | Reference(s) |
| CAS Number | 6957-19-3 | [1] |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.26 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in vegetable oils, propylene glycol, and DMSO. Soluble in ethanol. | [2][3] |
Spectroscopic Data
The structural elucidation of 2,3,6,7-tetramethylquinoxaline is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,6,7-tetramethylquinoxaline is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 2: Predicted ¹H NMR Spectral Data for 2,3,6,7-Tetramethylquinoxaline
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H (C5-H, C8-H) | ~7.5 - 8.0 | Singlet | - |
| Methyl-H (C2-CH₃, C3-CH₃) | ~2.5 - 2.8 | Singlet | - |
| Methyl-H (C6-CH₃, C7-CH₃) | ~2.4 - 2.6 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are dependent on their hybridization and the nature of the attached atoms.
Table 3: Predicted ¹³C NMR Spectral Data for 2,3,6,7-Tetramethylquinoxaline
| Carbon | Chemical Shift (ppm) |
| C=N (C2, C3) | ~150 - 155 |
| Aromatic C-H (C5, C8) | ~125 - 130 |
| Aromatic C-CH₃ (C6, C7) | ~135 - 140 |
| Aromatic C (C4a, C8a) | ~138 - 142 |
| Methyl C (C2-CH₃, C3-CH₃) | ~20 - 25 |
| Methyl C (C6-CH₃, C7-CH₃) | ~18 - 22 |
Mass Spectrometry
Mass spectrometry of 2,3,6,7-tetramethylquinoxaline would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information.
Table 4: Predicted Mass Spectrometry Data for 2,3,6,7-Tetramethylquinoxaline
| m/z | Ion |
| 186 | [M]⁺ |
| 171 | [M - CH₃]⁺ |
| 156 | [M - 2CH₃]⁺ |
Experimental Protocols
Synthesis of 2,3,6,7-Tetramethylquinoxaline
The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For 2,3,6,7-tetramethylquinoxaline, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).
Reaction:
Synthesis of 2,3,6,7-Tetramethylquinoxaline.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]
-
Add diacetyl (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]
-
Stir the reaction mixture at room temperature or gently heat under reflux for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,3,6,7-tetramethylquinoxaline.
Characterization:
The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by melting point determination.
Biological Activity and Signaling Pathways
While specific biological activity data for 2,3,6,7-tetramethylquinoxaline is not extensively documented, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]
Potential as Anticancer Agents
Many quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of protein kinases and the induction of apoptosis.[9]
General anticancer mechanism of quinoxalines.
Potential as Antimicrobial Agents
Quinoxaline derivatives have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][10][11] The exact mechanism of action can vary depending on the specific derivative and the microbial target.
Experimental Protocol for Antimicrobial Activity Screening (Disc Diffusion Method): [10]
-
Prepare agar plates inoculated with the target bacterial strain.
-
Impregnate sterile paper discs with a known concentration of the test compound (2,3,6,7-tetramethylquinoxaline) dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar plates.
-
Incubate the plates under appropriate conditions for bacterial growth.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
References
- 1. 2,3,6,7-TETRAMETHYLQUINOXALINE | 6957-19-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
